molecular formula C13H19N3O3S B2481461 N-(2-(4-(furan-2-yl)-3,5-dimethyl-1H-pyrazol-1-yl)ethyl)ethanesulfonamide CAS No. 2034375-04-5

N-(2-(4-(furan-2-yl)-3,5-dimethyl-1H-pyrazol-1-yl)ethyl)ethanesulfonamide

Cat. No. B2481461
CAS RN: 2034375-04-5
M. Wt: 297.37
InChI Key: HJYOUIHJYWGSEQ-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of related compounds typically involves the aldol condensation of ethyl 3,5-dimethyl-4-acetyl-1H-pyrrole-2-carboxylate with furan-2-carbaldehyde in the presence of a strong hydroxyl base as a catalyst. This process has been utilized to synthesize derivatives like ethyl 4-(3-furan-2yl-acryloyl)-3,5-dimethyl-1H-pyrrole-2-carboxylate, which shares a similar structural framework with the target compound (Singh et al., 2014).

Molecular Structure Analysis

The molecular structure of compounds within this family is often confirmed through spectroscopic analyses, including FT-IR, 1H NMR, and UV-visible spectroscopy. Quantum chemical calculations provide a correlation with experimental data, offering insights into the molecular electrostatic potential surface, natural bond orbital interactions, and the vibrational analysis indicative of dimer formation through hydrogen bonding interactions (Singh et al., 2014).

Chemical Reactions and Properties

The reactivity of such compounds typically involves nucleophilic attack at the carbonyl carbon and β-carbon of the chalcone frame, leading to the formation of a variety of heterocyclic compounds including oxiranes, oxazoles, pyrazoles, pyridines, pyrimidines, and pyrans. This versatility in chemical reactions underscores the compound's potential as a precursor for synthesizing a wide range of heterocyclic compounds (Singh et al., 2014).

Physical Properties Analysis

The physical properties, such as melting points, solubility, and crystal structure, are crucial for understanding the behavior of these compounds in different environments and for their application in materials science. X-ray crystallography has been utilized to determine the crystal structures, revealing significant twists in the molecules and hydrogen bonding that forms supramolecular chains and layers (Asiri et al., 2012).

Chemical Properties Analysis

The chemical properties, including reactivity towards various reagents, stability under different conditions, and the ability to undergo specific reactions like cyclization and nucleophilic substitution, are key to their utility in synthetic chemistry. Studies on related compounds have shown how alterations in the molecular structure can significantly impact their reactivity and the types of reactions they can participate in (Wang et al., 2014).

Scientific Research Applications

Synthesis and Antimicrobial Activity

Compounds related to the queried structure, especially those containing pyrazole derivatives, have been synthesized and evaluated for their antimicrobial properties. For instance, Hassan et al. (2013) reported on the synthesis of new pyrazoline and pyrazole derivatives and their tested antimicrobial activity against various organisms, showcasing the potential of these compounds in addressing bacterial and fungal infections (Hassan, 2013).

Chemical Synthesis and Characterization

Research has also focused on the synthesis and characterization of compounds that incorporate furan and pyrazole units, shedding light on their potential applications in material science and as intermediates in organic synthesis. Singh et al. (2014) explored the synthesis, characterization, and computational study of ethyl 4-(3-Furan-2yl-acryloyl)-3,5-dimethyl-1H-pyrrole-2-carboxylate, indicating the utility of such compounds in various chemical reactions and their potential as precursors in the synthesis of complex molecules (Singh et al., 2014).

properties

IUPAC Name

N-[2-[4-(furan-2-yl)-3,5-dimethylpyrazol-1-yl]ethyl]ethanesulfonamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H19N3O3S/c1-4-20(17,18)14-7-8-16-11(3)13(10(2)15-16)12-6-5-9-19-12/h5-6,9,14H,4,7-8H2,1-3H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HJYOUIHJYWGSEQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCS(=O)(=O)NCCN1C(=C(C(=N1)C)C2=CC=CO2)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H19N3O3S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

297.38 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-(2-(4-(furan-2-yl)-3,5-dimethyl-1H-pyrazol-1-yl)ethyl)ethanesulfonamide

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